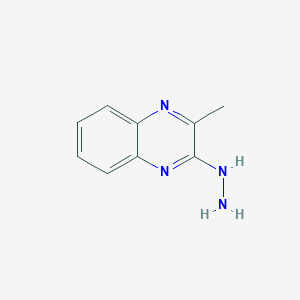

2-Hydrazinyl-3-methylquinoxaline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Hydrazinyl-3-methylquinoxaline is a derivative of quinoxaline, a class of N-heterocyclic compounds . It has been used in the synthesis of new quinoxaline-based heterocycles .

Synthesis Analysis

The synthesis of 2-Hydrazinyl-3-methylquinoxaline involves the reaction of 2-hydrazino-3-methyl-6-nitroquinoxaline with various substituted acetophenones . Another method involves the reaction of 2-hydrazino-3-methylquinoxaline with phenyl-1,3-butanedione .Molecular Structure Analysis

Quinoxaline is defined as a weakly basic bi-cyclic compound C8H6N2, having fused benzene and pyrazine rings . The structure of 2-Hydrazinyl-3-methylquinoxaline would be similar, with the addition of a hydrazine group and a methyl group.Chemical Reactions Analysis

The reaction of 2-hydrazinyl-3-methylquinoxaline with aryl-1,3-diketones results in the formation of regioisomeric 1-(3’-methylquinoxalin-2’-yl)-3(5)-methyl-5(3)-phenylpyrazoles .科学的研究の応用

Synthesis of Pyrazolylquinoxalines

2-Hydrazinyl-3-methylquinoxaline is used as a precursor in the synthesis of pyrazolylquinoxalines . The most common methods involve the construction of a pyrazole ring using preformed functionalized quinoxaline derivatives as precursors . This can involve condensation of 2-hydrazinylquinoxalines with 1,3-dicarbonyl compounds, α,β-unsaturated carbonyl compounds, or alkynes .

Production of Polymers for Photovoltaic Applications

Quinoxaline compounds, which include 2-Hydrazinyl-3-methylquinoxaline, have industrial uses such as the production of polymers for photovoltaic applications .

Luminescent Materials

Quinoxaline compounds are also used as luminescent materials . These materials have the ability to absorb light and then re-emit it, which is useful in a variety of applications, including lighting and display technologies.

Biological and Medicinal Applications

Quinoxaline compounds have various biological and medicinal applications . They are often used in the development of new drugs and therapies.

Synthesis of Transition Metal Complexes

Quinoxaline compounds are used as ligands in the synthesis of transition metal complexes . These complexes have a wide range of applications, including catalysis and materials science.

Synthesis of Pyrazolylquinoxalines

2-Hydrazinyl-3-methylquinoxaline can be used to synthesize pyrazolylquinoxalines efficiently and in high yields . For example, the reaction of 2-hydrazinyl-3-methylquinoxaline with β-diketones in tetrahydrofuran over 4 hours under reflux affords a mixture of 2-methyl-3-(3-methyl-1H-pyrazol-1-yl)quinoxalines .

作用機序

Target of Action

2-Hydrazinyl-3-methylquinoxaline is a derivative of quinoxaline, a class of N-heterocyclic compounds known for their significant biological activity . Quinoxalines and their derivatives have been used to treat various diseases, including cancer, AIDS, and schizophrenia . .

Mode of Action

It’s known that quinoxaline derivatives can control cellular proliferation in eukaryotes by triggering specific cellular signaling pathways .

Biochemical Pathways

Quinoxaline compounds, including 2-Hydrazinyl-3-methylquinoxaline, have been found to have antifungal, antibacterial, antiviral, and antimicrobial effects . These compounds may affect various biochemical pathways, leading to these pharmacological effects.

Result of Action

Quinoxaline derivatives are known to have several pharmacological effects, including antifungal, antibacterial, antiviral, and antimicrobial activities . These effects suggest that 2-Hydrazinyl-3-methylquinoxaline may have similar molecular and cellular effects.

Safety and Hazards

将来の方向性

Quinoxalines have diverse therapeutic uses and have become the crucial component in drugs used to treat various diseases . Due to the current pandemic situation, it has become essential to synthesize drugs to combat deadly pathogens . Therefore, the future direction could involve developing more synthetic routes for quinoxaline and its derivatives, with a prime focus on green chemistry and cost-effective methods .

特性

IUPAC Name |

(3-methylquinoxalin-2-yl)hydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c1-6-9(13-10)12-8-5-3-2-4-7(8)11-6/h2-5H,10H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAMINXJROBOJCS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N=C1NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydrazinyl-3-methylquinoxaline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2,5-dioxo-1-pyrrolidinyl)-2-thiophenecarboxylate](/img/structure/B2367869.png)

![(4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-2-methyl-1,3-dihydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B2367872.png)

![(E)-N-[1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2367873.png)

![2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2367875.png)

![6-Propyl-2-(3-(p-tolylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2367882.png)

![N-(2,5-dimethoxyphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2367886.png)

![1,3-Dimethyl-7-[(3-methylphenyl)methyl]-8-(3-phenylpropylsulfanyl)purine-2,6-dione](/img/no-structure.png)